molecular formula C15H13ClN2O2 B5371896 Oxamide, N-(4-chlorobenzyl)-N'-phenyl- CAS No. 5379-25-9

Oxamide, N-(4-chlorobenzyl)-N'-phenyl-

Cat. No.: B5371896
CAS No.: 5379-25-9
M. Wt: 288.73 g/mol
InChI Key: BOMHOZKKXIYGGX-UHFFFAOYSA-N
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Description

Oxamide derivatives are characterized by two amide groups linked by an ethylene bridge. The compound N-(4-chlorobenzyl)-N'-phenyl-oxamide features a 4-chlorobenzyl substituent on one nitrogen and a phenyl group on the other (Figure 1). This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal and agrochemical research.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-8-6-11(7-9-12)10-17-14(19)15(20)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHOZKKXIYGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968573
Record name N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5379-25-9
Record name N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N-(4-chlorobenzyl)-N’-phenyl- typically involves the reaction of 4-chlorobenzyl chloride with phenyl oxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Oxamide, N-(4-chlorobenzyl)-N’-phenyl- may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N-(4-chlorobenzyl)-N’-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Oxamide, N-(4-chlorobenzyl)-N’-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxamide, N-(4-chlorobenzyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Bis-Acetamide Derivatives ()

Compounds 44–47 and 51–53 are bis-acetamides with varying aromatic substituents. For example:

  • Compound 44 : N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide)
    • Molecular weight: 633.16 g/mol (calculated), 634.2 [M+H]+ (observed).
    • Substituents: 4-Chlorophenyl and 4-(trifluoromethyl)phenyl groups.
    • Key difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target oxamide’s simpler phenyl and 4-chlorobenzyl groups .
N-Benzyl-N'-(4-chloro-2-methylphenyl)oxamide ()
  • Molecular weight: 302.76 g/mol.
  • Substituents: Benzyl and 4-chloro-2-methylphenyl.
Indole Amide Analogs ()
  • Example: (5-Chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methadone (125)
    • Substituents: Dual 4-chlorobenzyl groups on an indole scaffold.
    • Key difference : The indole core and piperazine moiety confer distinct electronic properties, enhancing anti-inflammatory activity compared to the oxamide backbone .

Physicochemical Properties

  • Lipophilicity: The 4-chlorobenzyl group increases LogP values compared to non-halogenated analogs. For instance, reports a related compound (C₂₃H₂₂ClN₃O₂S) with LogP = 4.2, indicating moderate hydrophobicity .
  • Molecular Weight : The target oxamide is estimated at ~300–320 g/mol, smaller than bis-acetamides (e.g., 633 g/mol for Compound 44) but larger than simpler benzamides .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application Reference ID
N-(4-Chlorobenzyl)-N'-phenyl-oxamide 4-Chlorobenzyl, phenyl ~300–320 (estimated) Under investigation -
Compound 44 (bis-acetamide) 4-Chlorophenyl, 4-(trifluoromethyl)phenyl 633.16 Not specified
N-Benzyl-N'-(4-chloro-2-methylphenyl)oxamide Benzyl, 4-chloro-2-methylphenyl 302.76 Not specified
Indole Amide 125 Dual 4-chlorobenzyl, indole-piperazine 439.96 Anti-inflammatory
Herbicidal Compound () 4-Chlorobenzyl Varies Herbicidal (rape inhibition)

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-N'-phenyloxamide, and what coupling reagents yield high-purity products?

The compound can be synthesized via carbodiimide-mediated coupling, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety. These reagents facilitate amide bond formation between the chlorobenzylamine and phenyloxamide precursors. Reaction conditions (e.g., anhydrous ethanol, reflux at 80°C for 6–12 hours) must be tightly controlled to minimize side reactions . Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. How can researchers characterize the structural integrity of N-(4-chlorobenzyl)-N'-phenyloxamide using spectroscopic methods?

Key techniques include:

  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for chlorobenzyl) and methylene/methine groups adjacent to the amide nitrogen.
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
    Cross-validation with LC-MS (ESI+) ensures molecular ion consistency (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .

Q. What solvent systems and pH conditions maximize the fluorescence intensity of N-(4-chlorobenzyl)-N'-phenyloxamide derivatives?

Fluorescence studies show optimal intensity in polar aprotic solvents (e.g., DMSO) at pH 5.0 (acetate buffer), with excitation/emission wavelengths of 340/380 nm. Temperature stability (25°C) and minimal photobleaching over 60 minutes are critical for reproducible results. Limit of detection (LOD) and quantification (LOQ) should be calculated using linear regression (e.g., LOD = 0.269 mg/L, LOQ = 0.898 mg/L) .

Advanced Research Questions

Q. How can contradictory fluorescence data under varying pH conditions be resolved for N-(4-chlorobenzyl)-N'-phenyloxamide analogs?

Systematic titration studies (pH 3–9) with fluorescence quenching analysis can identify protonation-dependent behavior. For example, fluorescence may diminish at pH <4 due to amide protonation or at pH >6 due to deprotonation of aromatic hydroxyl groups. Statistical tools like ANOVA can assess variability, while time-resolved fluorescence spectroscopy may reveal pH-induced conformational changes .

Q. What methodologies elucidate the interaction of N-(4-chlorobenzyl)-N'-phenyloxamide with biological targets, and how are binding constants determined?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) and binding affinity (Kd).
  • Fluorescence Polarization : Assess competitive displacement using fluorescent probes.
    Report binding constants (e.g., Kd = 10⁻⁶–10⁻⁸ M) via nonlinear regression of dose-response curves .

Q. Which computational tools are recommended for predicting the crystal structure of N-(4-chlorobenzyl)-N'-phenyloxamide, and how does SHELX refine experimental data?

  • Density Functional Theory (DFT) : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • SHELX Suite : Refine X-ray diffraction data via SHELXL for small-molecule crystallography. Key steps include scaling intensities, resolving disorder, and validating H-bond networks. SHELXD/SHELXE are robust for phase determination in low-symmetry space groups .

Q. How do structural modifications (e.g., halogen substitution) affect the bioactivity of N-(4-chlorobenzyl)-N'-phenyloxamide derivatives?

Comparative SAR studies can evaluate:

  • Chlorine vs. Bromine : Enhanced lipophilicity (ClogP ↑) may improve membrane permeability but reduce solubility.
  • Phenyl Ring Substitution : Electron-withdrawing groups (e.g., -NO₂) may stabilize π-π stacking with target proteins.
    Synthesize analogs via Suzuki-Miyaura cross-coupling or Ullmann reactions, followed by bioassays (e.g., IC50 in cancer cell lines) .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis DCC/HOBt, anhydrous ethanol, 80°C reflux, 6–12 h
Purification Silica gel chromatography (hexane:EtOAc 3:1), recrystallization (ethanol)
Fluorescence λex 340 nm, λem 380 nm, pH 5.0 (acetate buffer), 25°C
Computational DFT (B3LYP/6-31G(d)), SHELX refinement (P21/c space group)
Biological Assays SPR (KD), ITC (ΔH), LC-MS/MS for metabolic stability

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